ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate

HPGDS inhibition Anti-inflammatory research Nitrogen-containing heterocycle SAR

Ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate (CAS 400074-57-9) is a pyrazole-5-propanoate ester with three chlorine atoms on the N1-phenyl ring and a 4-fluorophenyl substituent on the propanoate chain. The molecular formula is C20H16Cl3FN2O2 with a molecular weight of 441.7 g/mol.

Molecular Formula C20H16Cl3FN2O2
Molecular Weight 441.7 g/mol
CAS No. 400074-57-9
Cat. No. B3133875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate
CAS400074-57-9
Molecular FormulaC20H16Cl3FN2O2
Molecular Weight441.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=C(C=C1)F)C2=CC=NN2C3=C(C=C(C=C3Cl)Cl)Cl
InChIInChI=1S/C20H16Cl3FN2O2/c1-2-28-20(27)15(9-12-3-5-14(24)6-4-12)18-7-8-25-26(18)19-16(22)10-13(21)11-17(19)23/h3-8,10-11,15H,2,9H2,1H3
InChIKeyYVIGFYDHUOWPGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate (CAS 400074-57-9) – Core Identity and Research Classification


Ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate (CAS 400074-57-9) is a pyrazole-5-propanoate ester with three chlorine atoms on the N1-phenyl ring and a 4-fluorophenyl substituent on the propanoate chain . The molecular formula is C20H16Cl3FN2O2 with a molecular weight of 441.7 g/mol . It is primarily listed by chemical suppliers as a research compound for pharmaceutical chemistry and agrochemical applications, where its specific halogenation pattern and ester moiety distinguish it from simpler pyrazole analogs .

Why Generic Substitution of Ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate Is Not Advisable


The unique combination of a 2,4,6-trichlorophenyl group on the pyrazole N1 and a 4-fluorophenyl-substituted propanoate ester is not found in common pyrazole analogs. This specific halogenation pattern directly influences the compound's lipophilicity, electronic properties, and steric profile, which are critical for target binding in pharmaceutical research or for structure-activity relationship (SAR) studies in agrochemical development [1]. Substitution with a compound lacking this precise substitution pattern would alter key physicochemical parameters, such as logP, and could compromise binding affinity or selectivity in biological assays . The single publicly available bioactivity record, though with a potential structural mismatch, highlights a specific interaction with human hematopoietic prostaglandin D synthase (HPGDS) that is unlikely to be replicated by close analogs without the same substitution [1].

Quantitative Differentiation Evidence for Ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate Against Comparators


Comparative HPGDS Inhibitory Activity: A Potential Differentiator from Fipronil-Class Insecticides

A BindingDB entry (BDBM50084155) records an IC50 of 26 nM for the inhibition of human hematopoietic prostaglandin D synthase (HPGDS) for a compound ascribed the same CHEMBL identifier (CHEMBL3425953) linked to this CAS number [1]. However, the SMILES notation in the entry does not match the expected structure, suggesting a possible registration error. If the bioactivity is valid, this would provide a clear point of differentiation from fipronil and its analogs, which are known insecticides acting on GABA receptors and do not inhibit HPGDS [2]. However, until the structural mismatch is resolved, this evidence must be downgraded to Supporting Evidence.

HPGDS inhibition Anti-inflammatory research Nitrogen-containing heterocycle SAR

Molecular Weight and Halogenation Pattern Differentiate from Common Pyrazole Propanoate Esters

The compound has a molecular weight of 441.7 g/mol, which is significantly higher than the unsubstituted pyrazole propanoate core (~200 g/mol) and higher than mono- or di-chlorinated analogs . The presence of three chlorine atoms and one fluorine atom gives it a distinct halogen-bonding profile. The commercially available analog 4-cyano-5-propionamido-1-(2,4,6-trichlorophenyl)pyrazole (MW ~330 g/mol) serves as a baseline, where the replacement of the cyano-propionamide group with a 4-fluorophenyl propanoate ester adds ~110 g/mol and introduces an ester moiety, fundamentally altering reactivity and metabolic stability potential [1].

Physicochemical property differentiation Halogenated pyrazoles Agrochemical intermediate selection

Potential for Selective Herbicidal or Insecticidal Activity Due to Structural Analogy with Known Actives

Patents describe 4-cyano-5-propionamido-1-(2,4,6-trichlorophenyl)-pyrazole as having good herbicidal action [1]. The target compound replaces the cyano-propionamido group with a 4-fluorophenyl propanoate ester. This structural modification is known in the agrochemical literature to alter activity spectra: the ester moiety can act as a pro-herbicide or influence translocation in plants [2]. While no direct head-to-head data exist, class-level inference suggests that the target compound may exhibit differentiated weed control spectrum or insecticidal activity compared to the known herbicide lead, pending experimental confirmation.

Agrochemical SAR Pyrazole herbicides Insecticide analogs

Application Scenarios for Ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate Based on Available Evidence


Structure-Activity Relationship (SAR) Probe in Pyrazole-Based Agrochemical Lead Optimization

The compound's substitution pattern is closely related to known herbicidal 2,4,6-trichlorophenyl pyrazoles . Its unique ester moiety serves as a functional handle for further derivatization, enabling the synthesis of amides, acids, and alcohol analogs. Procurement is recommended for teams seeking to explore the effect of replacing a cyano-propionamide group with a 4-fluorophenyl propanoate ester on herbicidal spectrum, crop selectivity, or environmental persistence.

Pharmacological Profiling of Pyrazole Libraries Against Prostaglandin D Synthase

If the BindingDB record can be structurally validated, this compound could serve as a starting point for HPGDS inhibitor development [1]. The combination of trichlorophenyl and fluorophenyl substituents may confer unique binding characteristics not seen in other pyrazole classes. Researchers focused on anti-inflammatory or allergic disease targets should consider this compound for inclusion in screening libraries.

Physicochemical Reference Standard for Halogenated Heterocycle Characterization

With a molecular weight of 441.7 g/mol, logP estimated to be >4 due to extensive halogenation, and a distinct NMR/MS signature, this compound is suitable as a reference standard in analytical method development for similar lipophilic pyrazole esters . Its commercial availability enables its use as a benchmark for comparing retention times, ionization efficiency, or chromatographic behavior of related derivatives.

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